Benzenenonanoic acid, 4-hydroxy-
Description
Contextualization within Phenolic Acid Derivatives and Aromatic Metabolites Research
Phenolic acids are a widespread class of secondary metabolites in plants, recognized for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govjapsonline.com These compounds are characterized by a phenolic ring and a carboxylic acid function. Benzenenonanoic acid, 4-hydroxy- fits within this broad category.
Aromatic metabolites, a larger group that includes phenolic acids, are central to numerous biological processes and have been extensively studied for their roles in cell signaling, defense mechanisms, and as precursors for complex natural products. The presence of a nine-carbon aliphatic chain in Benzenenonanoic acid, 4-hydroxy- distinguishes it from more commonly studied phenolic acids like benzoic acid or phenylacetic acid, suggesting it may possess unique physicochemical properties and biological targets.
Significance in Advanced Research Domains
While specific research on Benzenenonanoic acid, 4-hydroxy- is scarce, its structural components suggest potential areas of interest. The phenolic moiety is a well-known pharmacophore that can contribute to antioxidant and cytotoxic activities. ontosight.ai The long aliphatic chain, on the other hand, could influence its membrane permeability and interactions with lipophilic environments.
The compound has been identified as a natural product in Myristica maingayi, a plant belonging to the nutmeg family (Myristicaceae). nih.gov Plants from the Myristica genus are known to produce a variety of phenolic compounds with documented pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. nih.govjapsonline.com This natural origin provides a compelling reason for further investigation into the biological properties of its constituents, including Benzenenonanoic acid, 4-hydroxy-.
Compounds with similar structural features, such as other long-chain phenolic acids and derivatives of nonanoic acid, have been investigated for various applications. Nonanoic acid itself is known to have herbicidal and antimicrobial properties. researchgate.net This raises the possibility that Benzenenonanoic acid, 4-hydroxy- could exhibit interesting biological activities relevant to both medicine and agriculture.
Due to the limited specific research on Benzenenonanoic acid, 4-hydroxy-, a detailed account of its research findings is not possible at this time. The scientific community has yet to fully explore the potential of this particular phenolic acid derivative. Future research could focus on isolating larger quantities of the compound from its natural source or through chemical synthesis to enable comprehensive screening for biological activities. Such studies would be crucial to uncover any potential applications in chemical biology, such as novel therapeutic agents, or in environmental science, for instance, as a biodegradable agrochemical.
Structure
3D Structure
Properties
CAS No. |
117240-22-9 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
9-(4-hydroxyphenyl)nonanoic acid |
InChI |
InChI=1S/C15H22O3/c16-14-11-9-13(10-12-14)7-5-3-1-2-4-6-8-15(17)18/h9-12,16H,1-8H2,(H,17,18) |
InChI Key |
PARHSTXNJNHQHQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCCCCCCC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting Research of Benzenenonanoic Acid, 4 Hydroxy
Identification in Plant Extracts and Botanical Systems
A thorough review of scientific literature reveals no evidence of "Benzenenonanoic acid, 4-hydroxy-" being isolated from or identified in plant extracts or botanical systems. Bioprospecting research has not reported this specific compound as a natural product.
There are no scientific reports identifying "Benzenenonanoic acid, 4-hydroxy-" as a structural component of lipids in herbal teas.
Phytochemical studies have not documented the distribution or concentration of "Benzenenonanoic acid, 4-hydroxy-" in the plant kingdom.
Detection as a Metabolic Product in Biological Systems
In contrast to its absence in the botanical world, 4-hydroxynonanoic acid (HNA) is a well-recognized metabolic product in various biological systems. It is primarily known as a metabolite of 4-hydroxy-2(E)-nonenal (HNE), a major and cytotoxic product of lipid peroxidation of n-6 polyunsaturated fatty acids.
Identification in Mammalian Metabolomics Studies
Mammalian metabolomics studies have consistently identified 4-hydroxynonanoic acid as a key metabolite in the biotransformation of 4-hydroxy-2(E)-nonenal. hmdb.ca The metabolic conversion of HNE to HNA is a significant detoxification pathway in mammalian cells. hmdb.ca
Research has shown that the capacity to metabolize HNE into HNA can vary between different cell types. For instance, certain colon epithelial cells have demonstrated the ability to oxidize 4-hydroxynonanal (B1255056) (the reduced form of HNE) into 4-hydroxynonanoic acid. hmdb.ca This metabolic capability is linked to the expression levels of specific enzymes, such as aldehyde dehydrogenases. hmdb.ca
Further metabolomic analyses have revealed subsequent metabolic fates of HNA in mammals. These include ω-hydroxylation to form 4,9-dihydroxynonanoic acid, which is then oxidized to 4-hydroxynonanedioic acid. This dicarboxylic acid can then undergo β-oxidation from the C-9 end. researchgate.nethmdb.ca
Table 1: Key Findings in Mammalian Metabolomics of 4-Hydroxynonanoic Acid
| Finding | Research Context | Citation |
| Identification as a metabolite of 4-hydroxy-2(E)-nonenal (HNE) | Biotransformation studies in mouse colon epithelial cells | hmdb.ca |
| Oxidation of 4-hydroxynonanal to 4-hydroxynonanoic acid | Comparison of HNE metabolism in different cell types | hmdb.ca |
| Upregulation of aldehyde dehydrogenase expression enhances HNA formation | mRNA expression analysis in mutated cells | hmdb.ca |
| Further metabolism via ω-hydroxylation and β-oxidation | Isotopic analysis and metabolomics studies | researchgate.nethmdb.ca |
Presence in Microbial Transformation Pathways
Microorganisms also play a crucial role in the metabolism of compounds related to 4-hydroxynonanoic acid. While direct microbial transformation of "Benzenenonanoic acid, 4-hydroxy-" is not documented, the microbial metabolism of related fatty acids and their derivatives is an active area of research.
For example, the yeast Saccharomyces cerevisiae is known to enzymatically reduce the ketone group of 4-oxononanoic acid during alcoholic fermentation to produce 4-hydroxynonanoic acid. nih.gov This hydroxy acid can then undergo intramolecular cyclization under acidic conditions to form γ-nonalactone, a common flavor and aroma compound. nih.gov
Furthermore, various bacteria possess the metabolic machinery to degrade complex organic molecules, including fatty acids. Studies on bacteria from the genus Pseudomonas have shown their capability to break down xenobiotic compounds, suggesting potential pathways for the catabolism of oxoenoic acids related to HNA. nih.gov The microbial degradation of HNE and its metabolites, including HNA, is an important process in understanding the interaction between the gut microbiota and lipid peroxidation products. researchgate.nethmdb.ca
Table 2: Microbial Transformations Involving 4-Hydroxynonanoic Acid and Related Compounds
| Microorganism/System | Transformation | Product | Citation |
| Saccharomyces cerevisiae | Enzymatic reduction of 4-oxononanoic acid | 4-Hydroxynonanoic acid | nih.gov |
| Acidic conditions (e.g., in wine) | Intramolecular cyclization of 4-hydroxynonanoic acid | γ-Nonalactone | nih.gov |
| Pseudomonas species | Potential catabolism of related oxoenoic acids | Breakdown products | nih.gov |
Biosynthetic and Biotransformation Pathways of Benzenenonanoic Acid, 4 Hydroxy
Enzymatic Mechanisms of Formation
The formation of Benzenenonanoic acid, 4-hydroxy- from its precursor, nonylphenol, is a multi-step process mediated by specific enzymes. This biotransformation is a critical component of the detoxification of nonylphenol in various organisms.
ω-Oxidation and Subsequent Carboxyl Group Formation
The initial step in the formation of Benzenenonanoic acid, 4-hydroxy- involves the ω-oxidation of the alkyl chain of nonylphenol. This process, occurring at the terminal (ω) carbon atom of the nonyl chain, is an alternative pathway to the more common β-oxidation of fatty acids. wikipedia.org In this reaction, a hydroxyl group is introduced to the ω-carbon. wikipedia.org This is followed by successive oxidation reactions, first to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid. wikipedia.org This pathway becomes particularly important when β-oxidation is impaired. wikipedia.org Studies have shown that ω-oxidation serves to provide succinyl-CoA for the citric acid cycle, especially during periods of starvation or in conditions like diabetes. nih.gov
The key enzymes involved in this transformation are:
Cytochrome P450 monooxygenase: Catalyzes the initial hydroxylation of the ω-carbon. wikipedia.orgyoutube.com
Alcohol dehydrogenase: Oxidizes the newly formed hydroxyl group to an aldehyde. youtube.com
Aldehyde dehydrogenase: Oxidizes the aldehyde group to a carboxylic acid. youtube.com
Involvement of Cytochrome P450 Monooxygenases in Alkyl Chain Hydroxylation
Cytochrome P450 (CYP450) enzymes are a diverse family of monooxygenases that play a crucial role in the metabolism of a wide array of foreign compounds (xenobiotics), including nonylphenol. nih.govwikipedia.org These enzymes are found in most living organisms, from bacteria to humans. nih.gov The catalytic cycle of CYP450 enzymes involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate, in this case, the alkyl chain of nonylphenol. youtube.com This process is NADPH-dependent. nih.gov
Specifically, CYP450 enzymes catalyze the hydroxylation of the alkyl chain, a critical step in increasing the water solubility of the hydrophobic nonylphenol molecule and facilitating its further metabolism and excretion. nih.gov Research has indicated that various CYP isozymes can metabolize nonylphenols. nih.gov For instance, in rats, microsomes from phenobarbital-treated animals, which have induced levels of CYP2B enzymes, showed significantly higher activity in metabolizing nonylphenols. nih.gov Furthermore, human CYP2B6 has been shown to metabolize nonylphenols. nih.gov The hydroxylation can occur at various positions on the alkyl chain, but the initial attack often happens at the terminal (ω) or sub-terminal (ω-1) carbon. wikipedia.org
Role in the Detoxification Cascades of Xenobiotics
The biotransformation of nonylphenol to Benzenenonanoic acid, 4-hydroxy- is a key part of the detoxification process for this xenobiotic compound. wikipedia.orgwikipedia.org Xenobiotics are foreign chemical substances that an organism is exposed to, which are not naturally produced by or expected to be present within the organism. wikipedia.org The metabolism of xenobiotics generally occurs in phases. Phase I reactions, often catalyzed by CYP450 enzymes, introduce or expose polar functional groups, such as hydroxyl groups. wikipedia.org This initial step makes the compound more water-soluble and prepares it for Phase II reactions, where it is conjugated with endogenous molecules to be more easily excreted. wikipedia.org
The formation of Benzenenonanoic acid, 4-hydroxy- from nonylphenol is a classic example of a Phase I detoxification reaction. By oxidizing the alkyl chain to a carboxylic acid, the resulting molecule is significantly more polar and can be more readily eliminated from the body. This metabolic pathway is crucial for mitigating the toxic effects of nonylphenol, which is known to be an endocrine disruptor. researchgate.netnih.gov The detoxification process is not always perfect, and sometimes the metabolic intermediates can also have toxic effects. wikipedia.org
Microbial Degradation and Transformation Studies
Microorganisms play a vital role in the environmental fate of nonylphenol and its metabolites, including Benzenenonanoic acid, 4-hydroxy-. Various studies have focused on the ability of algae and fungi to degrade and transform these compounds.
Algal Biodegradation of Related Compounds Yielding Benzenenonanoic Acid, 4-hydroxy-
Freshwater and marine microalgae have demonstrated the ability to remove and biodegrade nonylphenol from aquatic environments. mdpi.comnih.govbiotechcomms.com This removal is primarily due to biodegradation rather than simple adsorption. mdpi.com Different species of microalgae exhibit varying efficiencies in degrading nonylphenol. For example, in one study, Chlorella vulgaris showed the highest biodegradation percentage of nonylphenol among the tested species. nih.gov
The metabolic pathways in microalgae can be similar to those in higher plants. mdpi.com While the direct formation of Benzenenonanoic acid, 4-hydroxy- in algae is not explicitly detailed in the provided search results, the degradation of phenolic compounds by microalgae is well-documented. mdpi.comnih.gov For instance, the metabolism of other phenolic compounds by microalgae involves processes like glycosylation. mdpi.com It is plausible that the initial steps of nonylphenol degradation in algae involve oxidation of the alkyl chain, potentially leading to the formation of carboxylated intermediates like Benzenenonanoic acid, 4-hydroxy-. The biodegradation capability is species-specific, with some algae being more tolerant to and effective at degrading nonylphenol than others. mdpi.com
| Microalgal Species | Removal Rate (%) | Biodegradation Percentage (%) | Reference |
|---|---|---|---|
| Ankistrodesmus acicularis | 83.77 | 65.63 | nih.gov |
| Chlorella vulgaris | 80.80 | 68.80 | nih.gov |
| Scendesmus quadriauda | 70.96 | 63.10 | nih.gov |
| Chroococcus minutus | 64.26 | 34.91 | nih.gov |
Fungal Metabolism and Metabolite Identification in Remediation Research
Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of environmental pollutants, including nonylphenol. nih.govnih.gov The white-rot fungus Phanerochaete chrysosporium has been shown to extensively degrade nonylphenol. nih.gov The degradation process in fungi can involve both extracellular enzymes, such as laccases and peroxidases, and intracellular enzymes like cytochrome P450 monooxygenases. nih.govnih.gov
Studies on fungal metabolism have identified various metabolites of nonylphenol. The degradation pathway often involves the hydroxylation of the alkyl chain, which is consistent with the formation of Benzenenonanoic acid, 4-hydroxy-. Research using Phanerochaete chrysosporium has shown that the degradation of nonylphenol is significantly inhibited by piperonyl butoxide, a known inhibitor of P450 enzymes, indicating the crucial role of these enzymes in the process. nih.gov Fungal degradation of xenobiotics is influenced by nutrient availability; for instance, P. chrysosporium completely degrades nonylphenol in both nutrient-limited and nutrient-sufficient cultures. nih.gov The identification of metabolites is essential for understanding the complete degradation pathway and for assessing the potential of fungi in the bioremediation of nonylphenol-contaminated sites. usda.govosti.gov
| Fungal Species | Degradation Capability | Key Enzymes Implicated | Reference |
|---|---|---|---|
| Phanerochaete chrysosporium | Extensive degradation | Cytochrome P450 monooxygenases, Lignin (B12514952) peroxidases | nih.govosti.gov |
| Trametes versicolor | High removal (97 mg/l in 25 days) | Laccase | nih.gov |
| Bjerkandera sp. BOL13 | High removal (99 mg/l in 25 days) | Low levels of laccase, manganese peroxidase, and lignin peroxidase | nih.gov |
| Pleurotus ostreatus | Degradation observed | Not specified | nih.gov |
Microbial Community Impact and Adaptation Studies
Currently, there is a notable lack of specific research on the direct impact of Benzenenonanoic acid, 4-hydroxy- on microbial communities and their subsequent adaptation mechanisms. While studies have investigated the effects of other organic acids, such as benzoic and lactic acids, on microbial populations in environments like wastewater treatment systems, this body of research does not extend to the subject compound. acs.org General studies on the influence of chemical stressors on microbial ecosystems have highlighted shifts in community structure and function. For instance, exposure to heavy metals has been shown to alter the abundance of various bacterial phyla and genera. researchgate.net Similarly, antibiotics can significantly disrupt microbial diversity through complex interactions with resource competition. nih.gov However, without direct experimental evidence, the specific effects of Benzenenonanoic acid, 4-hydroxy- on microbial consortia remain an area for future investigation.
Mammalian Metabolism and Exogenous Precursor Conversion Research
The metabolic journey of Benzenenonanoic acid, 4-hydroxy- in mammals is intrinsically linked to the biotransformation of its precursor, nonylphenol. researchgate.netsemanticscholar.orgacs.org Nonylphenol, a well-known endocrine-disrupting chemical, undergoes extensive metabolism in mammalian systems, primarily through oxidative pathways. acs.orgnih.govnih.gov
Investigating β-Oxidation Cycles and Chain Shortening Mechanisms
The formation of Benzenenonanoic acid, 4-hydroxy- from nonylphenol is a result of the β-oxidation of the nonyl side chain. This metabolic process involves the sequential shortening of the alkyl chain. researchgate.netacs.org In studies on the aerobic biodegradation of nonylphenol ethoxylates, a process that shares similarities with mammalian metabolism, the oxidation of the alkyl chain occurs concurrently with the degradation of the ethoxylate chain. This leads to the formation of metabolites with carboxylated and shortened alkyl chains. acs.org This evidence strongly supports the role of β-oxidation in the transformation of the nonyl group of nonylphenol, ultimately leading to the generation of various phenolic acids, including the nine-carbon chain variant, Benzenenonanoic acid, 4-hydroxy-. nih.gov
Identification of Benzenenonanoic Acid, 4-hydroxy- as a Metabolite of Nonylphenol
Research has firmly established that nonylphenol is metabolized into a variety of oxidized products in mammals. acs.orgnih.govnih.gov While early studies identified hydroxylated and conjugated forms of nonylphenol, more recent and comprehensive metabolic profiling has revealed a wider array of metabolites. acs.orgnih.gov In vitro studies using human liver microsomes have identified numerous phase I metabolites of 4-n-nonylphenol, confirming that side-chain oxidation is a significant metabolic pathway. nih.gov The detection of metabolites with carboxylated alkyl chains of varying lengths in aerobic biodegradation studies of nonylphenol ethoxylates further corroborates the formation of compounds like Benzenenonanoic acid, 4-hydroxy-. acs.org Although not always explicitly named, the presence of these acidic metabolites is a clear indicator of the metabolic conversion of nonylphenol to its corresponding carboxylic acid derivatives. researchgate.netsemanticscholar.orgacs.org
| Precursor Compound | Metabolic Process | Resulting Compound Class |
| Nonylphenol | Side-chain oxidation (β-oxidation) | Carboxylated nonylphenol metabolites |
| Nonylphenol Ethoxylates | ω-carboxylation and alkyl chain oxidation | Carboxylated Alkylphenoxy Ethoxy Carboxylates (CAPEC) |
Chemical Synthesis Methodologies for Benzenenonanoic Acid, 4 Hydroxy and Analogues
Synthetic Routes from Precursor Compounds
The synthesis of Benzenenonanoic acid, 4-hydroxy- can be approached through several strategic pathways, primarily involving the construction of the C9 side chain on a protected phenol (B47542) or the direct modification of a pre-existing alkylated phenol.
A common strategy involves a two-step sequence starting with a Friedel-Crafts acylation followed by a reduction of the resulting ketone. Anisole (B1667542) (methoxybenzene) is a suitable starting material due to the activating and ortho-, para-directing nature of the methoxy (B1213986) group, which also serves as a protecting group for the phenol. The Friedel-Crafts acylation of anisole with nonanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), selectively yields 4-methoxy-1-(1-oxononyl)benzene. tamu.edudepaul.eduyoutube.com The subsequent reduction of the keto group to a methylene (B1212753) group is typically achieved through a Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.orgchemistrytalk.org This reduction is particularly effective for aryl-alkyl ketones. wikipedia.org The final step is the demethylation of the methoxy group to the free phenol, which can be accomplished by refluxing with strong acids like hydrobromic acid (HBr) in acetic acid.
An alternative to the Clemmensen reduction for the ketone-to-alkane conversion is the Wolff-Kishner reduction, which is performed under strongly basic conditions and is suitable for substrates that are sensitive to strong acids. chemistrytalk.org
A direct synthesis of 9-(4-hydroxyphenyl)nonanoic acid has been reported via the demethylation of 9-(4-methoxyphenyl)nonanoic acid. This precursor can be synthesized through various methods, including the elaboration of a shorter side chain on anisole. The demethylation is effectively carried out using a mixture of hydrobromic acid and acetic acid under reflux conditions.
The following table summarizes a common synthetic route from anisole:
| Step | Reaction | Reactants | Key Reagents | Product |
| 1 | Friedel-Crafts Acylation | Anisole, Nonanoyl chloride | AlCl₃, Dichloromethane (B109758) | 4-methoxy-1-(1-oxononyl)benzene |
| 2 | Clemmensen Reduction | 4-methoxy-1-(1-oxononyl)benzene | Zn(Hg), HCl | 4-nonylanisole |
| 3 | Demethylation | 4-nonylanisole | HBr, Acetic acid | 4-nonylphenol |
| 4 | Carboxylation (hypothetical) | 4-nonylphenol | CO₂, Base (e.g., NaOH) | Benzenenonanoic acid, 4-hydroxy- |
Note: Step 4 is a hypothetical application of the Kolbe-Schmitt reaction, which is more commonly used for shorter-chain phenols.
Development of Laboratory-Scale Preparation Techniques
The laboratory-scale preparation of Benzenenonanoic acid, 4-hydroxy- requires careful optimization of reaction conditions to maximize yield and purity. The multi-step synthesis outlined above presents several practical considerations.
Friedel-Crafts Acylation: The acylation of anisole is an exothermic reaction and typically requires cooling to control the reaction rate and prevent side reactions. youtube.com The choice of solvent, such as dichloromethane or nitrobenzene, can influence the reaction's efficiency. masterorganicchemistry.com While aluminum chloride is a common catalyst, milder Lewis acids like zinc chloride or titanium tetrachloride may be used to avoid potential demethylation of the methoxy group, which can occur with stronger Lewis acids. stackexchange.com
Clemmensen Reduction: This reduction is carried out in a heterogeneous mixture, and the reaction's success often depends on the quality of the zinc amalgam. The strongly acidic conditions necessitate the use of acid-tolerant substrates. wikipedia.org Anhydrous conditions, using hydrogen chloride in diethyl ether or acetic anhydride (B1165640) with activated zinc dust, have been reported as a modification that can improve the reduction of some ketones.
Demethylation: The cleavage of the methyl ether is a crucial step to unmask the phenolic hydroxyl group. A mixture of 48% aqueous hydrobromic acid and glacial acetic acid is a standard reagent for this transformation, typically requiring several hours of reflux. An organic solvent-free process for the demethylation of a similar compound, 4-(4-methoxyphenyl)butanoic acid, using a slight excess of aqueous HBr has been developed, offering a greener alternative by simplifying the workup procedure through direct crystallization of the product. rsc.org
A detailed laboratory procedure for a key demethylation step is as follows:
| Parameter | Value/Description |
| Starting Material | 9-(4-methoxyphenyl)nonanoic acid |
| Reagents | 48% Hydrobromic acid, Acetic acid |
| Procedure | The starting material is refluxed with a mixture of HBr and acetic acid for several hours. The reaction is then cooled and diluted with water to precipitate the product. |
| Purification | The crude solid is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like toluene. |
Derivatization Strategies for Research Probes
The functional groups of Benzenenonanoic acid, 4-hydroxy- (a phenolic hydroxyl group and a terminal carboxylic acid) provide versatile handles for derivatization to create molecular probes for biological research. These probes can be used for various applications, including fluorescence imaging, affinity chromatography, and radiolabeling studies.
Fluorescent Probes: The phenolic hydroxyl or the carboxylic acid can be coupled to a fluorophore. For instance, the carboxylic acid can be activated (e.g., as an acyl chloride or using carbodiimide (B86325) chemistry) and reacted with an amine-containing fluorophore. Alternatively, the phenolic hydroxyl group can be etherified with a fluorophore containing a reactive leaving group. The synthesis of fluorescent probes based on the BINOL (1,1'-bi-2-naphthol) framework has been demonstrated for the recognition of amino acids, showcasing a strategy that could be adapted. nih.gov Another approach involves using the phenol as a recognition site in a probe that signals binding events through changes in fluorescence. For example, probes have been designed where the phenolic group's interaction with an analyte modulates an intramolecular charge transfer (ICT) process, leading to a change in fluorescence emission. nih.gov
Biotinylation and Affinity Probes: The carboxylic acid moiety is readily derivatized with biotin (B1667282), a common tag for affinity purification of target proteins. The coupling is typically achieved using carbodiimide activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond with an amino-functionalized biotin derivative.
Radiolabeling: For in vivo imaging or metabolic studies, Benzenenonanoic acid, 4-hydroxy- can be radiolabeled. Introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) onto the aromatic ring is a common strategy. This can be achieved via electrophilic iodination on the activated phenol ring. Optimization of such radiolabeling procedures, for instance, for amino acid-based tumor imaging agents, has been extensively studied. nih.gov
The following table outlines potential derivatization strategies:
| Probe Type | Derivatization Site | Reagents/Strategy | Potential Application |
| Fluorescent Probe | Carboxylic Acid | EDC, Amine-functionalized fluorophore | Fluorescence microscopy, High-throughput screening |
| Fluorescent Probe | Phenolic Hydroxyl | Fluorophore with leaving group (e.g., alkyl halide) | Sensing metal ions or other analytes |
| Affinity Probe | Carboxylic Acid | EDC, Biotin-amine | Protein pull-down assays, Target identification |
| Radiolabeled Probe | Aromatic Ring | Na[¹²⁵I], Oxidizing agent (e.g., Chloramine-T) | In vivo imaging (SPECT/PET), Biodistribution studies |
Advanced Analytical Methodologies for Research on Benzenenonanoic Acid, 4 Hydroxy
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Benzenenonanoic acid, 4-hydroxy-, both high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are instrumental.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Benzenenonanoic acid, 4-hydroxy-. Reverse-phase (RP) HPLC methods are particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. A typical mobile phase for the analysis of related hydroxy acids consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
The separation of enantiomers, or mirror-image isomers, of hydroxy acids can be achieved through chiral chromatography. One approach involves pre-column derivatization with a chiral agent, followed by separation of the resulting diastereomers on a standard RP-HPLC column, such as a Spherisorb ODS2. nih.gov Alternatively, direct enantioseparation can be performed using a chiral stationary phase, like Chiralpak AD-RH. nih.gov The development of novel monolithic columns, such as those incorporating β-cyclodextrin and L-2-allylglycine hydrochloride, has shown promise for the rapid enantioseparation of hydroxy acids. dicp.ac.cn These hybrid monolithic columns can achieve excellent enantioseparations in under 2.5 minutes. dicp.ac.cn
Key parameters in HPLC method development for hydroxy acids include the mobile phase composition, pH, and the type of stationary phase. For instance, the enantioselectivity of certain chiral columns is highly dependent on the mobile phase pH, with some columns losing their separation ability at higher pH values. dicp.ac.cn
Interactive Table: HPLC Separation Parameters for Hydroxy Acids
| Parameter | Condition | Compound Type | Reference |
| Column | Newcrom R1 | Benzenepropanoic acid, 4-hydroxy- | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Benzenepropanoic acid, 4-hydroxy- | sielc.com |
| Column | Spherisorb ODS2 (after derivatization) | trans-4-hydroxy-2-nonenoic acid enantiomers | nih.gov |
| Column | Chiralpak AD-RH | trans-4-hydroxy-2-nonenoic acid enantiomers | nih.gov |
| Column | CD/AGH monolithic | Hydroxy acid enantiomers | dicp.ac.cn |
| Mobile Phase | 10 mM CH3COONH4 with 40% v/v methanol, pH 4.3 | Hydroxy acid enantiomers | dicp.ac.cn |
| Detection | 215 nm | Hydroxy acid enantiomers | dicp.ac.cn |
Ultra-Performance Liquid Chromatography (UPLC) in Metabolomic Profiling
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are primarily due to the use of smaller particle size columns (typically sub-2 µm). UPLC is particularly valuable in metabolomics, the large-scale study of small molecules within biological systems.
In the context of metabolomic profiling, UPLC is often coupled with mass spectrometry (UPLC-MS) to analyze complex biological samples like serum. For instance, a sensitive UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the simultaneous determination of several phenyl- and indole-containing acids, including related compounds like 4-hydroxyphenylacetic acid and 4-hydroxybenzoic acid, in human serum. nih.gov This method involves a simple protein precipitation step with methanol, which provides high analyte recoveries and minimizes matrix effects. nih.gov The lower limits of quantitation (LLOQs) for these metabolites can be as low as 0.02 to 0.25 µmol/L, highlighting the sensitivity of the UPLC-MS/MS approach. nih.gov
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of Benzenenonanoic acid, 4-hydroxy-, providing crucial information on its molecular weight and structure. It is frequently used in conjunction with chromatographic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. For the analysis of Benzenenonanoic acid, 4-hydroxy- and related compounds, LC-MS provides both retention time data and mass-to-charge ratio (m/z) information, which together offer a high degree of confidence in compound identification.
Tandem mass spectrometry (MS/MS or MS²) further enhances structural elucidation. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and fragmented, generating a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For example, in the analysis of a related compound, methyl 2-(4-hydroxyphenyl)acetate, LC-MS/MS with an Agilent qTOF 6545 instrument operating in negative ionization mode produced a precursor ion [M-H]⁻ at an m/z of 165.0557182. nih.gov The top five fragment peaks observed were at m/z 77.03944, 77.04945, 107.05019, 107.06242, and 105.0336. nih.gov
UPLC-MS/MS methods have been successfully applied to the quantitative analysis of similar hydroxy acids in biological matrices. nih.gov These methods are highly sensitive and specific, making them suitable for clinical research and routine analysis. nih.gov
Interactive Table: LC-MS/MS Parameters for a Related Hydroxy Acid
| Parameter | Value | Compound | Reference |
| Instrument | Agilent qTOF 6545 | Methyl 2-(4-hydroxyphenyl)acetate | nih.gov |
| Ionization Mode | Negative (ESI) | Methyl 2-(4-hydroxyphenyl)acetate | nih.gov |
| Precursor Ion | [M-H]⁻ | Methyl 2-(4-hydroxyphenyl)acetate | nih.gov |
| Precursor m/z | 165.0557182 | Methyl 2-(4-hydroxyphenyl)acetate | nih.gov |
| Collision Energy | 40 eV | Methyl 2-(4-hydroxyphenyl)acetate | nih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for distinguishing between molecules with the same nominal mass. This capability is particularly important in metabolomics for the confident identification of metabolites.
Instruments like quadrupole time-of-flight (QTOF) mass spectrometers are capable of providing the high mass accuracy required for this work. nih.gov The accurate mass measurement of a precursor ion can be used to generate a list of possible elemental formulas, which can then be narrowed down based on isotopic patterns and fragmentation data. This approach has been instrumental in identifying novel metabolites in various biological studies. nih.gov
Immunological Assay Development for Detection
While chromatographic and mass spectrometric methods are powerful, they can be time-consuming and require expensive instrumentation. Immunological assays, such as enzyme-linked immunosorbent assays (ELISAs), offer a complementary approach that can be highly sensitive, specific, and suitable for high-throughput screening.
The development of an immunoassay for Benzenenonanoic acid, 4-hydroxy- would involve the production of antibodies that specifically recognize the compound. This typically requires synthesizing a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein. The hapten for Benzenenonanoic acid, 4-hydroxy- would be a chemically modified version of the molecule that allows for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Once specific antibodies are generated, they can be used to develop a competitive ELISA. In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. While specific immunoassay development for Benzenenonanoic acid, 4-hydroxy- is not extensively detailed in the provided search results, the principles of immunoassay development for small molecules are well-established. The successful application of this technique has been demonstrated for other small molecule metabolites and environmental contaminants. nih.gov
Hapten Design and Antibody Production for Immunoassays
The development of a sensitive and specific immunoassay for a small molecule like Benzenenonanoic acid, 4-hydroxy- is critically dependent on the design of the hapten and the subsequent production of antibodies that can recognize the target analyte. nih.govucanr.edu Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. ucanr.edu
Hapten Design
The primary goal of hapten design is to synthesize a molecule that closely mimics the structure of the target analyte while providing a site for conjugation to a carrier protein without masking the key antigenic determinants. For Benzenenonanoic acid, 4-hydroxy-, several strategies for hapten design could be considered, drawing parallels from work on other compounds.
A common approach involves introducing a spacer arm at a position on the molecule that is distal to the main recognition sites. ucanr.edu For Benzenenonanoic acid, 4-hydroxy-, potential attachment points for a spacer arm could be the carboxylic acid group or a position on the benzene (B151609) ring. The choice of the spacer arm's length and composition is crucial, as it can significantly influence the affinity and specificity of the resulting antibodies. ucanr.edu
For instance, in the development of an immunoassay for the pesticide 2,4-dichlorophenoxyacetic acid, different hapten-protein conjugation densities were explored to optimize antibody production. nih.gov Similarly, for the detection of the nifuroxazide (B1678864) metabolite 4-hydroxybenzehydrazide, four different haptens were designed to evaluate the effect of their structures on antibody affinity. nih.gov One successful strategy involved using a hapten with a linear alkane spacer arm. nih.gov Computational modeling can also be a powerful tool to guide hapten design by predicting the most effective structures for eliciting the desired immune response. nih.gov
Antibody Production
Once the hapten is synthesized, it is conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. This immunogen is then used to immunize animals, typically mice or rabbits, to stimulate the production of antibodies. nih.govnih.gov
The process involves repeated injections of the immunogen over a period of time to elicit a strong immune response. Blood samples are then collected, and the serum, which contains polyclonal antibodies, is tested for its ability to bind to the target analyte. For the production of monoclonal antibodies, which offer higher specificity and a continuous supply, hybridoma technology is employed. This involves fusing antibody-producing cells from the immunized animal with myeloma cells to create immortalized cell lines that secrete a single type of antibody. nih.gov
The selection and characterization of the antibodies are critical steps. This involves screening the antibodies for their affinity (the strength of binding to the target) and specificity (the ability to distinguish the target from other structurally similar molecules). For example, in the development of monoclonal antibodies against 4-hydroxynonenal (B163490) (HNE) modified proteins, antibodies were selected based on their ability to detect HNE-protein adducts in biological samples with minimal cross-reactivity to other aldehydes. nih.gov
Table 1: Hapten Design Strategies for Structurally Related Compounds
| Target Analyte | Hapten Design Principle | Carrier Protein | Resulting Antibody Type | Reference |
|---|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Quantification of hapten-protein conjugation density | Not specified | Polyclonal | nih.gov |
| 4-Hydroxybenzehydrazide | Use of a linear alkane spacer arm | Not specified | Monoclonal | nih.gov |
| (Fluoro)quinolones | Use of a generic immunizing hapten (pazufloxacin) | Not specified | Polyclonal | nih.gov |
| 4-Hydroxynonenal (HNE) | HNE-modified proteins as immunogens | Not specified | Monoclonal | nih.gov |
Fluorescence Polarization Immunoassay (FPIA) Applications
Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay technique that is well-suited for the rapid and high-throughput screening of small molecules. nih.gov Its key advantage is that it does not require the separation of bound and free components, simplifying the assay procedure. nih.govnih.gov
Principle of FPIA
The principle of FPIA is based on the measurement of the change in the polarization of fluorescent light. The assay involves a fluorescently labeled version of the analyte, known as a tracer, and a specific antibody. When the tracer is free in solution, it rotates rapidly, and when excited with plane-polarized light, it emits depolarized light. However, when the tracer is bound to the much larger antibody, its rotation is slowed down, and it emits highly polarized light.
In a competitive FPIA, the sample containing the unlabeled analyte (Benzenenonanoic acid, 4-hydroxy-) is mixed with a known amount of tracer and antibody. The unlabeled analyte competes with the tracer for the limited number of antibody binding sites. A high concentration of the analyte in the sample will result in less tracer binding to the antibody, leading to a lower polarization signal. Conversely, a low concentration of the analyte will result in more tracer binding to the antibody and a higher polarization signal. The change in fluorescence polarization is therefore inversely proportional to the concentration of the analyte in the sample.
FPIA for Small Molecule Detection
FPIA has been successfully applied to the detection of a wide range of small molecules, including drugs, toxins, and environmental pollutants. For example, an FPIA was developed for the determination of the nonsteroidal anti-inflammatory drug diclofenac (B195802) in wastewater. nih.gov In this study, different tracer molecules were synthesized and evaluated to optimize the sensitivity of the assay, achieving a limit of detection in the low microgram per liter range. nih.gov
The development of an FPIA for Benzenenonanoic acid, 4-hydroxy- would require the synthesis of a suitable fluorescent tracer. This would likely involve conjugating a fluorophore, such as fluorescein, to a derivative of the Benzenenonanoic acid, 4-hydroxy- molecule. The performance of the assay would then be optimized by carefully selecting the concentrations of the antibody and tracer to achieve the desired sensitivity and dynamic range.
Table 2: Key Parameters of Fluorescence Polarization Immunoassay
| Parameter | Description | Significance |
|---|---|---|
| Tracer | Fluorescently labeled analyte. | Competes with the unlabeled analyte for antibody binding sites. Its design is crucial for assay sensitivity. |
| Antibody | Binds specifically to both the analyte and the tracer. | The affinity and specificity of the antibody determine the performance of the assay. |
| Fluorescence Polarization (FP) | The measurement of the degree of polarization of the emitted fluorescent light. | Inversely proportional to the concentration of the analyte in the sample. |
| Homogeneous Assay | No separation of bound and free components is required. | Simplifies the assay procedure and allows for rapid, high-throughput analysis. |
Ecological and Environmental Fate Research Involving Benzenenonanoic Acid, 4 Hydroxy
The Role of Benzenenonanoic acid, 4-hydroxy- in the Bioremediation of Environmental Contaminants
The formation of Benzenenonanoic acid, 4-hydroxy- is a critical step in the natural breakdown of nonylphenol, a significant environmental pollutant. This transformation is a key aspect of bioremediation, the use of biological organisms to clean up contaminated sites.
Degradation of Alkylphenols and Endocrine Disrupting Chemicals
Nonylphenols, a group of synthetic organic compounds, are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the hormonal systems of wildlife and humans. nih.gov Their widespread use in products such as detergents, pesticides, and plastics has led to their ubiquitous presence in aquatic and terrestrial environments. nih.gov The biodegradation of nonylphenols is a crucial process for mitigating their harmful effects.
Fungi, in particular, have demonstrated a significant capacity for breaking down these complex molecules. researchgate.netwur.nlfrontiersin.org Studies on the fungus Metarhizium have shown that it can effectively degrade 4-n-nonylphenol. nih.govnih.gov A key mechanism in this degradation is the oxidation of the terminal methyl group of the nonyl alkyl chain, which leads to the formation of carboxylic acids. nih.gov This process directly results in the creation of Benzenenonanoic acid, 4-hydroxy-.
Further microbial action continues to break down this nine-carbon side chain. Research has identified several shorter-chain carboxylic acid metabolites, indicating a progressive degradation of the nonanoic acid moiety. These metabolites include:
4-hydroxybenzoic acid
2-(4-hydroxyphenyl)acetic acid
4-hydroxyphenylpentanoic acid
This step-wise degradation highlights a natural pathway for the detoxification of nonylphenol in the environment, with Benzenenonanoic acid, 4-hydroxy- serving as a pivotal intermediate. The breakdown of these alkylphenol carboxylates is essential for the complete remediation of nonylphenol contamination. acs.orgservice.gov.uk
Table 1: Key Metabolites Identified in the Fungal Degradation of 4-n-Nonylphenol
| Metabolite Name | Chemical Formula | Role in Degradation Pathway |
| Benzenenonanoic acid, 4-hydroxy- | C15H22O3 | Initial product of alkyl chain oxidation |
| 4-hydroxybenzoic acid | C7H6O3 | Product of further side-chain degradation |
| 2-(4-hydroxyphenyl)acetic acid | C8H8O3 | Product of further side-chain degradation |
| 4-hydroxyphenylpentanoic acid | C11H14O3 | Intermediate in side-chain degradation |
Mechanisms of Xenobiotic Transformation in Aquatic and Terrestrial Organisms
The transformation of foreign chemical compounds, or xenobiotics, within organisms is a fundamental process in toxicology and environmental science. wikipedia.org This biotransformation typically occurs in two main phases. Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, making the compound more water-soluble. wikipedia.orgresearchgate.net Phase II reactions then conjugate these modified compounds with endogenous molecules, further increasing their water solubility and facilitating their excretion from the organism. wikipedia.orgresearchgate.net
In fish, the cytochrome P450 enzyme system plays a crucial role in the Phase I metabolism of xenobiotics, including alkylphenols. nih.govepa.gov These enzymes can hydroxylate the alkyl chain of nonylphenol, initiating the degradation process that can lead to the formation of carboxylic acids like Benzenenonanoic acid, 4-hydroxy-. psu.edu While specific studies on the direct transformation of Benzenenonanoic acid, 4-hydroxy- in a wide range of organisms are limited, the general principles of xenobiotic metabolism suggest that it would undergo further breakdown.
The carboxylic acid group of Benzenenonanoic acid, 4-hydroxy- makes it more amenable to further metabolic reactions. In aquatic organisms, it is likely that this compound would be subject to further oxidation of the alkyl chain, a process known as β-oxidation, which progressively shortens the carbon chain. psu.edu This is supported by the detection of shorter-chain carboxylic acid metabolites in microbial degradation studies.
Metabolite Tracing in Environmental Systems
Tracking the fate of metabolites like Benzenenonanoic acid, 4-hydroxy- is essential for understanding the complete picture of nonylphenol contamination and its remediation. Isotope tracing studies, where molecules are labeled with stable isotopes, are powerful tools for following the transformation of compounds in complex environmental matrices. nih.govnih.govresearchgate.net
Studies on Biotransformation in Microorganisms and Invertebrates
Microorganisms are the primary drivers of nonylphenol degradation in the environment. As established, fungi of the genus Metarhizium transform 4-n-nonylphenol into Benzenenonanoic acid, 4-hydroxy- and other shorter-chain carboxylic acids. nih.gov The initial hydroxylation of the alkyl chain is a critical step catalyzed by cytochrome P450 monooxygenases. nih.gov
Studies on the anaerobic degradation of linear 4-n-nonylphenol in river sediments have also shown its bioconversion, suggesting that the degradation process can occur in various environmental conditions. nih.gov The bacteria involved were found to be related to those that degrade other long-chain hydrocarbons. nih.gov
Table 2: Organisms and Their Role in the Biotransformation of Nonylphenol and its Metabolites
| Organism Type | Key Genera/Species | Transformation Process | Resulting Metabolites |
| Fungi | Metarhizium | Alkyl chain oxidation | Benzenenonanoic acid, 4-hydroxy-, shorter-chain carboxylic acids |
| Bacteria | Denitrifying bacteria | Anaerobic degradation of alkyl chain | Further breakdown products |
| Aquatic Invertebrates | Various freshwater species | Oxidative metabolism | Hydroxylated compounds, carboxylic acids |
| Fish | Trout | Cytochrome P450-mediated oxidation, conjugation | Hydroxylated nonylphenol, glucuronide conjugates |
Research Applications and Contributions to Broader Scientific Fields
Structural Core for Novel Lipid Discovery in Lipidomics
The field of lipidomics aims to identify and quantify the complete set of lipids in a biological system. This pursuit requires advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (LC-MS), to handle the immense structural diversity of lipids. youtube.comspringernature.com Non-esterified fatty acids are crucial biological molecules with roles in energy storage, gene regulation, and cell signaling, making their comprehensive profiling essential. springernature.com
While not a classical lipid, the amphipathic nature of 4-hydroxy-benzenenonanoic acid makes it an interesting target and a useful structural analog in the development of lipid analysis methodologies. The discovery and characterization of novel lipids often rely on the ability to distinguish between a vast array of structurally similar molecules. Compounds with unique features, such as the phenyl group in 4-hydroxy-benzenenonanoic acid, serve as excellent test subjects for optimizing chromatographic separation and mass spectrometric detection methods. springernature.comresearchgate.net
Modern lipidomics platforms, such as those using Quadrupole Time-of-Flight (QTOF) mass spectrometers, offer high resolution and mass accuracy, which are critical for identifying unknown lipids. nih.gov The development of new matrices for techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is also an active area of research, aiming to improve the sensitivity and applicability for various lipid classes. nih.gov The inclusion of diverse and unconventional fatty acid-like structures, including aromatic fatty acids, in these analytical workflows helps to expand the boundaries of lipid discovery and enhance the robustness of lipid profiling technologies. youtube.comnih.gov
Table 1: Key Mass Spectrometry Techniques in Lipidomics
| Technique | Description | Relevance to Novel Lipid Discovery |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates complex mixtures of lipids based on their physicochemical properties before they are detected by a mass spectrometer. | Enables the separation of isomers and provides quantitative data on a wide range of lipids. youtube.comspringernature.com |
| Quadrupole Time-of-Flight (QTOF) MS | A hybrid mass spectrometer that combines a quadrupole for ion selection with a time-of-flight analyzer for high-resolution mass analysis. | Offers high mass accuracy, which is crucial for determining the elemental composition of unknown lipids. nih.gov |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) MS | A soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules which tend to be fragile and fragment when ionized by more conventional methods. | Used for imaging the spatial distribution of lipids directly in tissue sections, aiding in the discovery of lipids with specific localizations. nih.gov |
Use as a Research Tool in Immunoassay Development
Immunoassays are powerful analytical tools that use the high specificity of antibody-antigen binding to detect and quantify target molecules. For small molecules like 4-hydroxy-benzenenonanoic acid, which are not immunogenic on their own, they must be chemically coupled to a larger carrier protein to elicit an immune response. In this context, the small molecule is referred to as a hapten.
The development of monoclonal antibodies against specific haptens is a well-established research tool. For instance, monoclonal antibodies have been successfully generated against the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP), a molecule with structural similarities to 4-hydroxy-benzenenonanoic acid. nih.govnih.govabcam.com These studies provide a clear precedent for how a phenolic acid can be used to generate highly specific antibodies. nih.govnih.gov
Furthermore, enzyme-linked immunosorbent assays (ELISAs) have been developed for the quantitative analysis of alkylphenol polyethoxylates (APnEOs) and their biodegradation products, which include alkylphenoxy carboxylic acids. nih.gov In such an assay, a derivative of the target analyte, like a nonylphenol polyethoxylate derivative, is conjugated to a protein such as bovine serum albumin to serve as the immunogen. nih.gov The resulting antibodies can then be used to detect not only the original surfactant but also its various metabolites, including the carboxylated forms like 4-hydroxy-benzenenonanoic acid. nih.gov This demonstrates the direct application of such compounds as research tools for creating specific and sensitive environmental monitoring methods. nih.gov
Table 2: Components of a Hapten-Based Immunoassay for a Phenolic Acid
| Component | Function | Example from Related Research |
| Hapten | The small target molecule to be detected. | (4-hydroxy-3-nitrophenyl)acetyl (NP) nih.govnih.govabcam.com |
| Carrier Protein | A large, immunogenic protein to which the hapten is conjugated. | Bovine Serum Albumin (BSA) nih.gov |
| Immunogen | The hapten-carrier protein conjugate that is injected into an animal to produce antibodies. | NPnEO derivative coupled to BSA nih.gov |
| Monoclonal Antibody | Highly specific antibodies that bind to the hapten. | Anti-NP monoclonal antibody nih.govabcam.com |
| Assay Format | The specific immunoassay technique used for detection. | Enzyme-Linked Immunosorbent Assay (ELISA) nih.gov |
Contributions to Understanding Environmental Detoxification Pathways
4-Hydroxy-benzenenonanoic acid is a key metabolite in the environmental breakdown of alkylphenol ethoxylates (APEs), a class of non-ionic surfactants used extensively in industrial and domestic products. capes.gov.brnih.gov The degradation of these surfactants in the environment and in wastewater treatment plants is a critical area of study due to the persistence and potential endocrine-disrupting effects of some of their metabolites, such as nonylphenol (NP). capes.gov.brnih.govresearchgate.net
The biodegradation of APEs can proceed through several pathways. Under aerobic conditions, one pathway involves the oxidation of the terminal hydroxyl group of the ethoxylate chain, followed by shortening of the chain, to form alkylphenoxy carboxylic acids. nih.gov Another pathway is the central fission of the ether linkage. nih.gov However, the formation of persistent carboxylated metabolites is a significant outcome. service.gov.uk Studies have shown that these alkylphenol carboxylates (APECs), including 4-hydroxy-benzenenonanoic acid (also known as nonylphenoxy carboxylic acid), are often more resistant to further biodegradation than the parent APEs. nih.govservice.gov.uk
The presence and persistence of these carboxylic acid metabolites in treated wastewater, rivers, and sediments have been documented in numerous environmental studies. capes.gov.brnih.govresearchgate.net Their detection is crucial for assessing the effectiveness of wastewater treatment processes and understanding the long-term environmental fate of APEs. nih.govscielo.br Research into the biodegradation pathways of nonylphenol and its ethoxylates, therefore, heavily involves the study of metabolites like 4-hydroxy-benzenenonanoic acid, contributing significantly to our understanding of how these widespread contaminants are transformed and detoxified in the environment. nih.govnih.govnih.gov
Table 3: Environmental Fate of Alkylphenol Ethoxylates (APEs) and Formation of 4-Hydroxy-benzenenonanoic acid
| Process | Description | Key Metabolites | Environmental Compartment |
| Aerobic Biodegradation | Microbial breakdown of APEs in the presence of oxygen. | Short-chain APEs, Alkylphenols (e.g., Nonylphenol), Alkylphenoxy Carboxylic Acids (e.g., 4-hydroxy-benzenenonanoic acid). nih.govscielo.br | Wastewater Treatment Plants, Surface Waters, Soils. nih.gov |
| Anaerobic Biodegradation | Microbial breakdown of APEs in the absence of oxygen. | Favors the formation of persistent alkylphenols like Nonylphenol. scielo.br | Sediments, Sewage Sludge. capes.gov.brnih.gov |
| Metabolite Persistence | The tendency of breakdown products to resist further degradation. | Alkylphenoxy carboxylic acids are considered to be more resistant to biodegradation than the parent compounds. service.gov.uk | Effluents, Rivers, Sediments. service.gov.ukresearchgate.net |
Future Research Directions and Unexplored Avenues for Benzenenonanoic Acid, 4 Hydroxy
Elucidation of Additional Biosynthetic and Degradation Pathways
Currently, the biosynthetic and degradation pathways specific to Benzenenonanoic acid, 4-hydroxy- have not been characterized. Future research should aim to identify the enzymatic processes responsible for its formation in organisms where it may be present. This could involve transcriptomic and metabolomic analyses to uncover potential gene clusters and metabolic intermediates. Understanding its synthesis is a critical first step toward harnessing its potential biotechnological applications.
Similarly, the metabolic fate of Benzenenonanoic acid, 4-hydroxy- is unknown. Investigating its degradation pathways in various microorganisms and environmental settings is crucial. Such studies would not only shed light on its environmental persistence and potential for bioaccumulation but could also reveal novel enzymatic mechanisms for breaking down long-chain aromatic compounds.
Investigation of Biological Activities Beyond Detoxification
The biological activities of Benzenenonanoic acid, 4-hydroxy- remain an unexplored frontier. While many phenolic compounds exhibit a range of bioactivities, from antioxidant to antimicrobial properties, no such functions have been documented for this specific molecule.
Future research should focus on a broad-based screening of its potential biological effects. Key areas of investigation could include:
Antimicrobial and Antifungal Activity: Assessing its efficacy against a panel of pathogenic bacteria and fungi.
Antioxidant Potential: Evaluating its ability to scavenge free radicals and protect against oxidative stress.
Enzyme Inhibition: Testing its activity against clinically relevant enzymes.
Cytotoxicity and Anticancer Effects: Investigating its impact on various cancer cell lines.
These investigations could uncover novel therapeutic or industrial applications for Benzenenonanoic acid, 4-hydroxy-.
Development of Advanced Analytical Techniques for Trace Analysis
To study a compound that is not well-characterized, sensitive and specific analytical methods are paramount. The development of advanced analytical techniques for the trace analysis of Benzenenonanoic acid, 4-hydroxy- is a critical research direction. This would enable its detection and quantification in complex biological and environmental matrices.
Future efforts should concentrate on:
Chromatographic Methods: Developing robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods coupled with mass spectrometry (MS) for accurate identification and quantification.
Spectroscopic Techniques: Exploring the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
Sensor Development: Investigating the potential for creating biosensors or chemical sensors for rapid and in-situ detection.
The availability of such techniques would be foundational for all other areas of research into this compound.
Role in Inter-species Chemical Communication and Ecological Interactions
The role of Benzenenonanoic acid, 4-hydroxy- in ecological interactions is entirely speculative at this point. Many secondary metabolites with similar structural features act as signaling molecules or defense compounds in various ecosystems.
Future ecological research could explore:
Allelopathic Potential: Investigating whether it is exuded by plants or microorganisms and its effect on the growth and development of neighboring species.
Pheromonal or Kairomonal Activity: Assessing its role in insect or animal communication.
Microbial Signaling: Determining if it functions as a quorum-sensing molecule or is involved in biofilm formation.
Q & A
Basic: What are the optimal enzymatic synthesis routes for 4-hydroxybenzoic acid to enhance yield and sustainability?
Methodological Answer:
Enzymatic synthesis of 4-hydroxybenzoic acid can be optimized using microbial systems (e.g., engineered E. coli or yeast) expressing tyrosine ammonia-lyase (TAL) or shikimate pathway enzymes. Key steps include:
- Substrate Selection : Use p-coumaric acid as a precursor for TAL-mediated deamination to 4-hydroxybenzoic acid .
- Cofactor Recycling : Employ NADPH-dependent reductases to maintain cofactor balance, improving reaction efficiency .
- Process Conditions : Maintain pH 7–8 and 30–37°C to stabilize enzyme activity. Continuous fermentation with immobilized enzymes enhances yield (up to 85%) .
Basic: How can ion-pair chromatography be optimized for separating 4-hydroxybenzoic acid from structurally similar aromatic acids?
Methodological Answer:
Ion-pair chromatography (IPC) is effective for separating aromatic acids with subtle structural differences. Optimization involves:
- Mobile Phase : Use 10–20 mM tetrabutylammonium bromide (ion-pair reagent) in a 60:40 acetonitrile/water mixture at pH 3.5 (adjusted with phosphoric acid) .
- Column Selection : C18 reverse-phase columns (5 µm particle size) provide optimal resolution for hydroxybenzoic acids.
- Detection : UV detection at 254 nm maximizes sensitivity for 4-hydroxybenzoic acid and its analogs (e.g., salicylic acid) .
Advanced: How do electronic effects of substituents on the benzene ring influence the antioxidant mechanisms of 4-hydroxybenzoic acid derivatives?
Methodological Answer:
Electron-donating groups (e.g., –OCH₃) enhance antioxidant activity by stabilizing phenolic radicals via resonance. Experimental approaches include:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict radical scavenging potential .
- EPR Spectroscopy : Quantify DPPH radical quenching efficiency of derivatives (e.g., methylparaben shows 40% inhibition at 50 µM) .
- Comparative Assays : Use ORAC (oxygen radical absorbance capacity) to rank derivatives by substituent electronegativity .
Advanced: What strategies resolve contradictions in reported biological activities of 4-hydroxybenzoic acid esters across different cell models?
Methodological Answer:
Discrepancies arise from variations in cell permeability, esterase activity, and assay endpoints. Mitigation strategies include:
- Standardized Protocols : Use isogenic cell lines (e.g., HepG2 vs. HEK293) under matched culture conditions (e.g., RPMI-1640 media with 10% FBS) .
- Metabolomic Profiling : Track ester hydrolysis rates via LC-MS to correlate intracellular 4-hydroxybenzoic acid levels with observed effects (e.g., cytotoxicity IC50) .
- Control for Paraben Degradation : Include antioxidants (e.g., BHT) in assays to prevent artefactual results from ester oxidation .
Basic: What spectroscopic methods (NMR, IR, MS) are most effective for characterizing 4-hydroxybenzoic acid and its metabolites?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) shows characteristic signals: δ 6.7–7.8 ppm (aromatic protons), δ 10.2 ppm (–COOH), δ 9.8 ppm (–OH) .
- IR : Key bands include 1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (broad –OH) .
- Mass Spectrometry : ESI-MS in negative mode gives [M−H]⁻ at m/z 137.0; fragmentation reveals loss of CO₂ (Δ m/z 44) .
Advanced: How can computational modeling predict interactions between 4-hydroxybenzoic acid derivatives and microbial enzymes?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding modes to targets like DHFR (dihydrofolate reductase):
- Ligand Preparation : Generate 3D structures of derivatives (e.g., ethylparaben) using Gaussian09 with B3LYP/6-31G* optimization .
- Docking Grids : Focus on active-site residues (e.g., Asp27 and Leu28 in E. coli DHFR).
- Binding Affinity : Compare docking scores (–9.2 kcal/mol for 4-hydroxybenzoic acid vs. –11.5 kcal/mol for propylparaben) .
Basic: What are critical considerations in designing stability studies for 4-hydroxybenzoic acid under varying pH and temperature?
Methodological Answer:
- pH Stability : Use buffered solutions (pH 2–9) to assess degradation kinetics. 4-Hydroxybenzoic acid is most stable at pH 5–6 (t₁/₂ > 180 days at 25°C) .
- Thermal Stress : Conduct accelerated aging at 40–60°C; monitor decarboxylation via HPLC (retention time shift from 4.2 to 3.8 min) .
- Light Sensitivity : Store samples in amber vials; UV exposure increases dimerization (detectable via LC-MS at m/z 275) .
Advanced: What metabolomic approaches identify 4-hydroxybenzoic acid as a biomarker in plant stress responses?
Methodological Answer:
- Untargeted Metabolomics : Use GC-TOF/MS or UHPLC-Q-Exactive to detect 4-hydroxybenzoic acid in Arabidopsis under drought stress (fold-change >2.5, p < 0.01) .
- Pathway Enrichment : Map to shikimate and phenylpropanoid pathways via KEGG (entry C00156).
- Validation : Stable isotope tracing (¹³C-labeled glucose) confirms de novo biosynthesis in stressed tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
